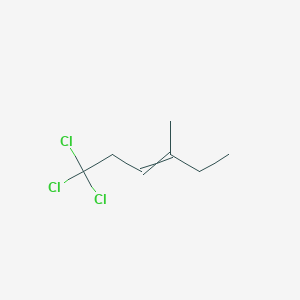
1,1,1-Trichloro-4-methylhex-3-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-4-methylhex-3-ene is an organic compound with the molecular formula C7H11Cl3. It is a chlorinated hydrocarbon that contains a double bond, making it an alkene. This compound is characterized by the presence of three chlorine atoms attached to the first carbon and a methyl group attached to the fourth carbon in the hexene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-4-methylhex-3-ene can be synthesized through various methods. One common approach involves the chlorination of 4-methylhex-3-ene. The reaction typically occurs in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The reaction is carried out at a specific temperature and pressure to ensure the selective addition of chlorine atoms to the desired positions on the hexene chain .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and efficiency while minimizing by-products. The use of catalysts and optimized reaction conditions can enhance the selectivity and overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trichloro-4-methylhex-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form alkanes
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Addition Reactions: Halogens (Cl2, Br2), hydrogen halides (HCl, HBr), and other electrophilic reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or lithium aluminum hydride (LiAlH4)
Major Products Formed
Substitution: Formation of compounds with different functional groups replacing chlorine atoms.
Addition: Formation of dihalides, haloalkanes, and other addition products.
Oxidation: Formation of alcohols, aldehydes, ketones, or carboxylic acids.
Reduction: Formation of alkanes or partially reduced intermediates
Scientific Research Applications
1,1,1-Trichloro-4-methylhex-3-ene has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, solvents, and other industrial products
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-4-methylhex-3-ene involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile, reacting with nucleophiles in biological and chemical systems. The presence of chlorine atoms and the double bond in the structure allows it to participate in various chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the context of its use and the conditions under which it is applied .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloroethane: A chlorinated hydrocarbon with similar chemical properties but a different structure.
1,2-Dichloroethene: An alkene with two chlorine atoms, exhibiting cis-trans isomerism.
1,1,2-Trichloroethane: An isomer of 1,1,1-Trichloroethane with different chlorine atom positions
Uniqueness
1,1,1-Trichloro-4-methylhex-3-ene is unique due to its specific structure, which includes a methyl group and three chlorine atoms attached to the hexene chain. This unique arrangement imparts distinct chemical reactivity and properties compared to other similar compounds. The presence of the double bond and the specific positioning of substituents contribute to its unique behavior in chemical reactions and applications .
Properties
CAS No. |
62617-67-8 |
|---|---|
Molecular Formula |
C7H11Cl3 |
Molecular Weight |
201.5 g/mol |
IUPAC Name |
1,1,1-trichloro-4-methylhex-3-ene |
InChI |
InChI=1S/C7H11Cl3/c1-3-6(2)4-5-7(8,9)10/h4H,3,5H2,1-2H3 |
InChI Key |
UBMIAYBRVKDMCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCC(Cl)(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















